molecular formula C13H16O B075294 4-Phenylcyclohexanecarbaldehyde CAS No. 1466-74-6

4-Phenylcyclohexanecarbaldehyde

Cat. No.: B075294
CAS No.: 1466-74-6
M. Wt: 188.26 g/mol
InChI Key: IMLXMWDBBUJWOV-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanecarbaldehyde: is an organic compound with the molecular formula C13H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cyclohexane ring that is substituted with a phenyl group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-phenylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. Another method includes the reduction of 4-phenylcyclohexanone using reducing agents like sodium borohydride (NaBH4) followed by oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-phenylcyclohexanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Phenylcyclohexanecarbaldehyde can be oxidized to 4-phenylcyclohexanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

    Reduction: It can be reduced to 4-phenylcyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form secondary alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), Jones reagent.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents (RMgX), organolithium reagents (RLi).

Major Products:

    Oxidation: 4-Phenylcyclohexanecarboxylic acid.

    Reduction: 4-Phenylcyclohexanol.

    Substitution: Secondary alcohols with various alkyl groups.

Scientific Research Applications

4-Phenylcyclohexanecarbaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Phenylcyclohexanecarbaldehyde involves its reactivity as an aldehyde. The formyl group (-CHO) is highly reactive and can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Cyclohexanecarbaldehyde: Similar structure but lacks the phenyl group.

    Benzaldehyde: Contains a phenyl group but lacks the cyclohexane ring.

    4-Phenylbutanal: Similar structure but with a butane chain instead of a cyclohexane ring.

Uniqueness: 4-Phenylcyclohexanecarbaldehyde is unique due to the presence of both a cyclohexane ring and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This combination allows for diverse applications in synthetic chemistry and research.

Properties

IUPAC Name

4-phenylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXMWDBBUJWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573804, DTXSID201287229
Record name 4-Phenylcyclohexane-1-carbaldehyde
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Record name cis-4-Phenylcyclohexanecarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466-74-6, 126781-72-4
Record name 4-Phenylcyclohexanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1466-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylcyclohexane-1-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID40573804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-Phenylcyclohexanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylcyclohexane-1-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution in tetrahydrofuran (10.0 mL) of the compound (3.59 g) obtained in step (1) above, 3 mol/L hydrochloric acid was added and the mixture was refluxed for 4 hours. After cooling the reaction mixture to room temperature, water was added to it and three extractions were conducted with ethyl acetate. The combined organic layers were washed with water and then concentrated under reduced pressure to give the titled compound as a colorless oil (2.75 g).
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